N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Description
N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
Properties
IUPAC Name |
N-ethyl-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-3-16-23(18,19)14-8-4-12(5-9-14)17-24(20,21)15-10-6-13(22-2)7-11-15/h4-11,16-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEYBLGUHRXTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-ethylsulfamoylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-[4-(ETHYLSULFAMOYL)PHENYL]ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a methoxy group. It exhibits different chemical and biological properties due to this structural difference.
N-[4-(ETHYLSULFAMOYL)PHENYL]-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE:
N-(5-{4-CHLORO-3-[(2-HYDROXYETHYL)SULFAMOYL]PHENYL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE:
The uniqueness of this compound lies in its specific combination of functional groups, which influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
